molecular formula C25H29N7O B2829190 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol CAS No. 955337-92-5

2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No. B2829190
CAS RN: 955337-92-5
M. Wt: 443.555
InChI Key: LZHPANLLAVGFTC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs that are common in pharmaceuticals and agrochemicals . These include a pyrazolo[3,4-d]pyrimidine ring, a piperazine ring, and a phenyl ring. The presence of these groups suggests that the compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : The synthesis of novel pyrazolopyrimidines and their derivatives has been explored for potential anticancer and anti-inflammatory activities. These compounds, including variations like 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have shown promising results in preliminary screenings against cancer cell lines and in models of inflammation (Rahmouni et al., 2016).

  • Antimicrobial Activity : Various derivatives, including thiazole and pyrimidinone hybrids, have been synthesized and tested for their antimicrobial properties. Some of these compounds demonstrated significant activity against bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Solankee & Patel, 2004).

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : The synthesis processes for these compounds often involve cyclization reactions and the formation of novel heterocyclic systems. For instance, the use of isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been detailed, contributing to the diversity of scaffolds available for further pharmacological investigation (Rahmouni et al., 2014).

  • Charge Transfer Complexes : Studies on charge transfer complexes between heterocyclic amines and electron acceptors have provided insights into the electronic and structural characteristics of these compounds, which could be relevant for designing compounds with specific electronic properties for applications in materials science or as molecular probes (Al-Attas et al., 2009).

properties

IUPAC Name

2-[4-[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O/c1-18-8-9-20(16-19(18)2)27-23-22-17-26-32(21-6-4-3-5-7-21)24(22)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPANLLAVGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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